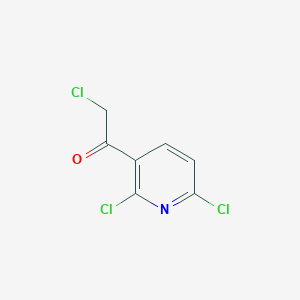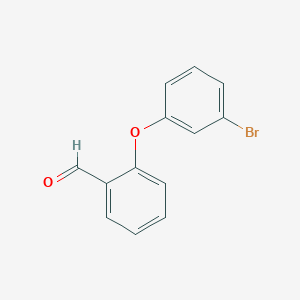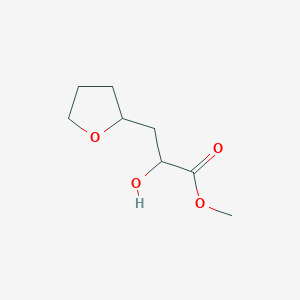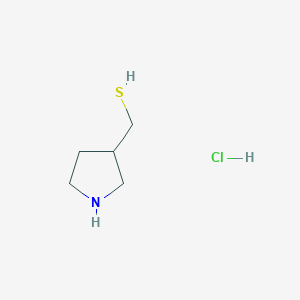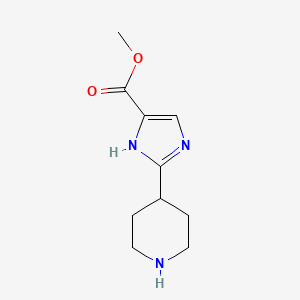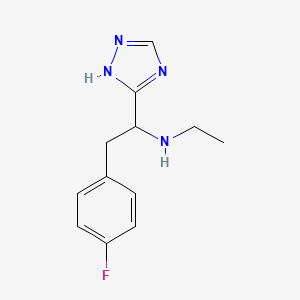
n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
n-Ethyl-2-(4-chlorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
n-Ethyl-2-(4-bromophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in n-Ethyl-2-(4-fluorophenyl)-1-(4h-1,2,4-triazol-3-yl)ethan-1-amine may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its chloro- or bromo- counterparts.
Propiedades
Fórmula molecular |
C12H15FN4 |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C12H15FN4/c1-2-14-11(12-15-8-16-17-12)7-9-3-5-10(13)6-4-9/h3-6,8,11,14H,2,7H2,1H3,(H,15,16,17) |
Clave InChI |
PYBBXKOZFUDPEQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CC1=CC=C(C=C1)F)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


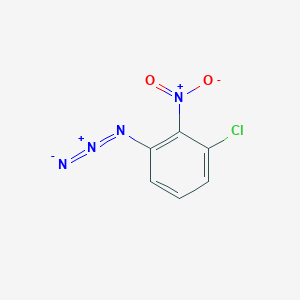

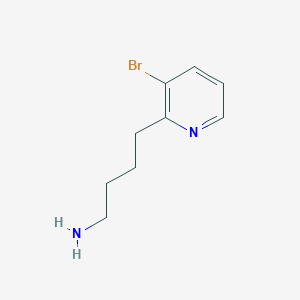
![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13555582.png)



